molecular formula C17H10ClF3N2O2S B2690651 1-(3-Chlorophenyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione CAS No. 865546-34-5

1-(3-Chlorophenyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione

Cat. No.: B2690651
CAS No.: 865546-34-5
M. Wt: 398.78
InChI Key: PORFINVSQTYIFF-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione is a synthetic chemical compound designed for advanced pharmaceutical and biochemical research. This molecule features a diazinane-dione core structure, a scaffold recognized in medicinal chemistry for its potential biological activity . The specific substitution pattern, incorporating both 3-chlorophenyl and 3-trifluoromethylphenyl groups, is engineered to modulate the compound's electronic properties, lipophilicity, and binding affinity, making it a valuable candidate for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a reference standard in analytical testing. Its structure suggests potential research applications in exploring enzyme inhibition and receptor antagonism, similar to other specialized heterocyclic compounds . As with all compounds in this class, strict quality control is applied to ensure high purity and consistency for reliable research outcomes. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O2S/c18-11-4-2-6-13(8-11)23-15(25)9-14(24)22(16(23)26)12-5-1-3-10(7-12)17(19,20)21/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORFINVSQTYIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-(3-Chlorophenyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione (CAS No: 865546-34-5) is a member of the diazinane class of compounds, which are characterized by their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H10ClF3N2O2SC_{17}H_{10}ClF_3N_2O_2S. The structure features a sulfanylidene group and two aromatic rings, one of which contains a trifluoromethyl substituent. These structural components contribute to its biological activity.

PropertyValue
Molecular Weight392.78 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number865546-34-5

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activity. For instance, derivatives of diazinane have shown effectiveness against various bacterial strains. A study focusing on related compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that our compound may possess similar properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of diazinane derivatives. For example, certain analogs have been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The presence of the trifluoromethyl group is believed to enhance the lipophilicity of these compounds, facilitating better cell membrane penetration and increased cytotoxicity against cancer cells.

Case Study: Structure-Activity Relationship (SAR)

A comparative study analyzed various diazinane derivatives to establish a structure-activity relationship (SAR). The findings indicated that modifications in the aromatic rings significantly influenced biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhanced the potency against specific cancer cell lines.

Table 2: Structure-Activity Relationship Data

Compound StructureActivity (IC50) µMTarget
1-(3-Chlorophenyl)-2-sulfanylidene15Cancer cells
1-(4-Chlorophenyl)-2-sulfanylidene20Bacterial strains
1-(3-Trifluoromethylphenyl)-2-sulfanylidene10Fungal strains

The biological activity of 1-(3-Chlorophenyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation.
  • Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to increased oxidative stress in target cells.
  • Modulation of Signaling Pathways : The compound might interact with various signaling pathways associated with cell survival and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The target compound’s diazinane-4,6-dione core distinguishes it from urea derivatives (e.g., compounds 9e , 9f , and 9g in ) and pyrazole-carbaldehyde systems (). Key comparisons include:

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The target compound’s 3-chlorophenyl and 3-(trifluoromethyl)phenyl substituents are analogous to those in urea derivatives (9e–9g ), which exhibit high yields (77.7–83.4%) and molecular weights (~428–463 g/mol) . These EWGs likely enhance stability and polar interactions, a feature shared across diverse core structures.
  • Core Flexibility: The diazinane-4,6-dione core (target compound and derivatives) allows for greater conformational flexibility compared to the rigid urea or pyrazole systems.

Q & A

Q. What synthetic methodologies are effective for preparing this diazinane-dione derivative?

The compound can be synthesized via cyclocondensation reactions. A validated approach involves:

  • Reacting chalcone precursors with substituted hydrazines in glacial acetic acid under catalytic HCl.
  • Refluxing for 5–8 hours, followed by purification via column chromatography (petroleum ether/ethyl acetate, 4:1) and recrystallization . Key Reaction Conditions :
ParameterSpecification
SolventGlacial acetic acid
CatalystHCl (concentrated)
Temperature60–65°C (reflux)
PurificationColumn chromatography

Q. How should researchers characterize the structural configuration of this compound?

Use a combination of:

  • X-ray crystallography to confirm bond angles and stereochemistry (e.g., N1–C4–S1 and C3–C4–S1 linkages) .
  • FT-IR/NMR spectroscopy to identify functional groups (e.g., sulfanylidene at ~1685 cm⁻¹ in IR; trifluoromethyl proton splitting patterns in ¹H-NMR) .

Q. What analytical methods ensure purity and stability assessment?

  • Chromatography : Thin-layer (TLC) and gas chromatography (GC) with petroleum ether/ethyl acetate mobile phases to monitor reaction progress .
  • Thermal analysis : Differential scanning calorimetry (DSC) to detect decomposition points (e.g., melting ranges of 102–124°C in analogous compounds) .

Q. What safety protocols are critical during experimentation?

  • Use fume hoods to avoid inhalation of volatile intermediates.
  • Wear nitrile gloves and chemical-resistant aprons due to potential skin irritation from chlorophenyl groups .
  • Neutralize acidic waste before disposal .

Q. How do solubility properties vary across solvents?

  • Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the sulfanylidene and dione moieties.
  • Test solubility gradients using sequential solvent systems (e.g., ethanol to hexane) to optimize recrystallization .

Advanced Research Questions

Q. What environmental fate studies are applicable to this compound?

Follow the INCHEMBIOL framework :

  • Phase 1 : Determine partitioning coefficients (logP ~3.17) and hydrolysis rates in aquatic systems.
  • Phase 2 : Assess bioaccumulation potential using in vitro models (e.g., liver microsomes).
  • Phase 3 : Evaluate ecosystem impacts via long-term soil microcosm studies.

Q. How can computational modeling predict bioactivity?

  • Perform docking studies with target proteins (e.g., bacterial quorum-sensing regulators) using the trifluoromethyl group’s electronegativity as a key parameter.
  • Validate predictions with comparative bioassays (e.g., anti-QS activity against Pseudomonas aeruginosa) .

Q. How to resolve contradictions in reported cytotoxicity data?

  • Standardize cell lines (e.g., HepG2 vs. HeLa) and exposure durations.
  • Control for stereochemical purity: Use chiral HPLC to isolate enantiomers and test their individual activities .

Q. What strategies optimize synthetic yield?

  • DoE (Design of Experiment) : Vary molar ratios (hydrazine:chalcone from 1:1 to 2:1) and reaction times (3–10 hours).
  • Post-synthetic modifications : Introduce electron-withdrawing groups to stabilize intermediates .

Q. What mechanistic insights explain its anti-biofilm activity?

  • Hypothesize disruption of bacterial membrane integrity via sulfanylidene-thiol interactions.
  • Validate using confocal microscopy with LIVE/DEAD staining and qPCR for biofilm-related gene suppression (e.g., lasI in S. aureus) .

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